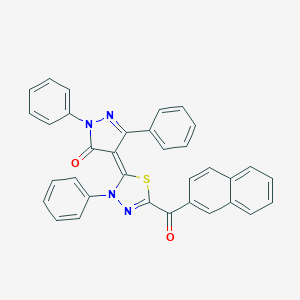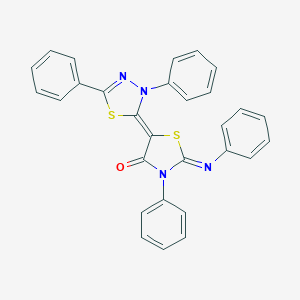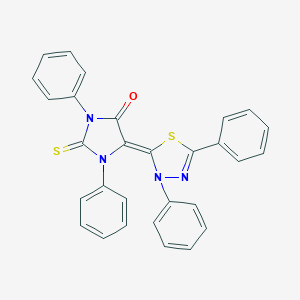![molecular formula C27H32N2O3 B283159 2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide](/img/structure/B283159.png)
2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide, commonly known as BMEA, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. BMEA belongs to the class of diphenylacetamide compounds and has shown promising results in various research studies.
作用机制
The exact mechanism of action of BMEA is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This inhibition can lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
BMEA has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, as well as to have potential anti-cancer properties. BMEA has also been shown to have effects on the cardiovascular system, including reducing blood pressure and improving blood flow.
实验室实验的优点和局限性
One advantage of using BMEA in lab experiments is its potential for use in medicinal chemistry research. It has shown promising results in various studies and could potentially be developed into a new drug or treatment. However, there are also limitations to using BMEA in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on BMEA. One potential area of research is in the development of new drugs or treatments based on the compound. Another area of research could be in further understanding the mechanism of action of BMEA and its potential applications in treating various medical conditions. Additionally, more research is needed to fully understand the potential toxicity and limitations of using BMEA in lab experiments.
合成方法
The synthesis of BMEA involves the reaction of 2-{4-[(chloromethyl)-2-ethoxyphenoxy]-N,N-diphenylacetamide with butylamine. This reaction results in the formation of BMEA as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学研究应用
BMEA has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. BMEA has also been studied for its potential use as a diagnostic tool for certain medical conditions.
属性
分子式 |
C27H32N2O3 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC 名称 |
2-[4-(butylaminomethyl)-2-ethoxyphenoxy]-N,N-diphenylacetamide |
InChI |
InChI=1S/C27H32N2O3/c1-3-5-18-28-20-22-16-17-25(26(19-22)31-4-2)32-21-27(30)29(23-12-8-6-9-13-23)24-14-10-7-11-15-24/h6-17,19,28H,3-5,18,20-21H2,1-2H3 |
InChI 键 |
OBTLJBQAMUXZCJ-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC(=C(C=C1)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
规范 SMILES |
CCCCNCC1=CC(=C(C=C1)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)

![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![2-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283083.png)
![3-Benzoyl-2-(3,4-dimethoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283084.png)
![2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283085.png)
![8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283087.png)

![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)
![5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283095.png)
![4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283096.png)

